2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and it possesses both methoxy and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-7-14(20)19-16(17-9)10(2)15(18-19)11-5-6-12(21-3)13(8-11)22-4/h5-8,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPPRPDAUPWNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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